AZD-3463 (CAS: 1356962-20-3) is an orally bioavailable, ATP-competitive small molecule that functions as a highly potent dual inhibitor of anaplastic lymphoma kinase (ALK) and insulin-like growth factor 1 receptor (IGF-1R), exhibiting an ALK Ki of 0.75 nM. For procurement and assay design, AZD-3463 is supplied as a stable solid with high DMSO solubility (up to 9.77 mg/mL), facilitating straightforward vehicle formulation for both in vitro cellular assays and in vivo xenograft dosing. Unlike single-target kinase inhibitors, AZD-3463 simultaneously blocks ALK- and IGF1R-mediated PI3K/AKT/mTOR signaling pathways, making it a foundational compound for modeling targeted therapy in neuroblastoma and acute myeloid leukemia (AML). Its established in vivo dosing profile (e.g., 15 mg/kg intraperitoneally) provides a reliable, reproducible baseline for translational oncology workflows [1].
Substituting AZD-3463 with first-generation ALK inhibitors, such as Crizotinib, fundamentally compromises experimental validity in drug-resistant models. Crizotinib rapidly loses efficacy against ALK kinase domain mutations, particularly the F1174L and D1091N variants prevalent in aggressive neuroblastoma, whereas AZD-3463 maintains potent inhibitory activity against these specific conformations. Furthermore, attempting to replicate AZD-3463's profile by co-formulating separate ALK and IGF1R inhibitors introduces severe formulation complexities, variable tissue penetrance, and unpredictable drug-drug interactions. For procurement, selecting AZD-3463 ensures a single-agent, dual-mechanism profile that is strictly required to overcome acquired Crizotinib resistance and accurately model the suppression of compensatory signaling without multi-drug vehicle confounding [1].
In neuroblastoma cell lines harboring the ALK F1174L activating mutation (e.g., SH-SY5Y), first-generation inhibitors like Crizotinib fail to effectively suppress kinase activity. AZD-3463 demonstrates potent anti-proliferative activity against these mutant lines, effectively blocking ALK-mediated PI3K/AKT/mTOR signaling. Quantitative in vivo data shows that AZD-3463 administered at 15 mg/kg significantly reduces tumor burden in F1174L orthotopic xenograft models, whereas Crizotinib exhibits profound resistance[1].
| Evidence Dimension | Inhibition of ALK F1174L mutant proliferation and tumor growth |
| Target Compound Data | Potent suppression of F1174L mutant cells (IC50 ~1.7 µM) and in vivo tumor reduction at 15 mg/kg |
| Comparator Or Baseline | Crizotinib (Fails to inhibit F1174L mutant ALK activity) |
| Quantified Difference | Restoration of target sensitivity in Crizotinib-resistant F1174L models |
| Conditions | SH-SY5Y neuroblastoma cells and orthotopic xenograft mouse models |
Buyers must procure AZD-3463 over Crizotinib when modeling ALK-mutant neuroblastoma to ensure target engagement despite acquired resistance mutations.
When modeling FLT3-ITD driven acute myeloid leukemia, using non-selective FLT3 inhibitors frequently compromises assay reproducibility due to off-target suppression of ligand-induced wild-type FLT3. This dual suppression causes generalized hematological toxicity, confounding the specific mutant-driven phenotypic data. AZD-3463 selectively inhibits FLT3-ITD-mediated activation of AKT and ERK1/2 at concentrations up to 100 nM, while sparing wild-type FLT3. For procurement, this precise selectivity profile ensures high reproducibility in AML assays by isolating the mutant pathway and eliminating wild-type interference .
| Evidence Dimension | Assay confounding via wild-type FLT3 suppression |
| Target Compound Data | Selective FLT3-ITD inhibition (0-100 nM) with spared wild-type activity |
| Comparator Or Baseline | Non-selective FLT3 inhibitors (Inhibit both mutant and wild-type FLT3) |
| Quantified Difference | Prevention of wild-type FLT3 off-target suppression |
| Conditions | MOLM-13 and MV4-11 AML cell line viability and signaling assays |
Buyers requiring clean, reproducible data in FLT3-ITD AML models must select AZD-3463 to avoid the confounding cellular toxicity caused by wild-type FLT3 inhibition.
In experimental designs targeting both ALK and IGF1R pathways, standard workflows require the co-formulation of two separate inhibitors. This introduces significant formulation complexity, variable DMSO solubility limits, and unpredictable pharmacokinetic interactions in vivo. AZD-3463 provides a streamlined procurement solution by offering highly potent dual inhibition (ALK Ki = 0.75 nM) in a single molecule with excellent DMSO solubility (up to 9.77 mg/mL). This single-agent approach eliminates the need for complex vehicle optimization and ensures reproducible, simultaneous target engagement in both in vitro and in vivo models .
| Evidence Dimension | Formulation complexity and workflow reproducibility |
| Target Compound Data | Single-agent formulation with 9.77 mg/mL DMSO solubility |
| Comparator Or Baseline | Co-administration of separate ALK and IGF1R inhibitors |
| Quantified Difference | Elimination of multi-drug vehicle optimization and differential PK variables |
| Conditions | In vitro assay preparation and in vivo xenograft dosing (15 mg/kg i.p.) |
Procuring a single dual-inhibitor simplifies vehicle formulation, reduces solvent toxicity in cellular assays, and ensures reproducible simultaneous pathway blockade.
AZD-3463 is the preferred compound for in vivo modeling of aggressive neuroblastoma harboring ALK F1174L or D1091N mutations. Its established dosing protocol (15 mg/kg i.p.) and ability to bypass Crizotinib resistance make it ideal for evaluating downstream PI3K/AKT/mTOR pathway suppression and tumor regression in orthotopic xenografts [1].
Due to its selective inhibition of FLT3-ITD over wild-type FLT3, AZD-3463 is highly suited for in vitro and in vivo assays focusing on acute myeloid leukemia. It allows researchers to isolate the effects of mutant FLT3 inhibition on AKT/ERK signaling without the confounding cellular toxicity of wild-type FLT3 suppression .
Instead of formulating complex combinations of single-target inhibitors, researchers can procure AZD-3463 as a single-agent tool to study the cross-talk between ALK and IGF1R signaling. This formulation-friendly approach is particularly relevant in cancer models where compensatory IGF1R activation drives resistance to isolated ALK inhibition, simplifying vehicle controls and ensuring reproducible target engagement.